glucagon receptor antagonists-2

Vue d'ensemble

Description

Les antagonistes du récepteur du glucagon-2 sont une classe de composés conçus pour inhiber l'action du glucagon, une hormone impliquée dans la régulation des niveaux de glucose sanguin. Ces antagonistes sont particulièrement importants dans le traitement du diabète de type 2, où la sécrétion de glucagon dysrégulée contribue à l'hyperglycémie . En bloquant le récepteur du glucagon, ces composés aident à abaisser les niveaux de glucose sanguin et à améliorer le contrôle glycémique global .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des antagonistes du récepteur du glucagon-2 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Une voie de synthèse courante implique l'utilisation de l'acide 4-formylbenzoïque, qui est préparé par l'oxydation d'aldéhydes à l'aide d'un catalyseur de cuivre et d'oxygène . Les conditions de réaction nécessitent souvent un contrôle précis de la température et du pH pour garantir des rendements et une pureté élevés.

Méthodes de production industrielle : La production industrielle des antagonistes du récepteur du glucagon-2 implique la mise à l'échelle des méthodes de synthèse en laboratoire vers des réacteurs plus grands et l'optimisation des conditions de réaction pour la production de masse. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour maintenir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Types de réactions : Les antagonistes du récepteur du glucagon-2 subissent diverses réactions chimiques, notamment :

Oxydation : Conversion d'intermédiaires en produit final à l'aide d'agents oxydants.

Réduction : Réduction de groupes fonctionnels spécifiques pour obtenir la structure chimique souhaitée.

Substitution : Introduction de différents substituants pour modifier l'activité et la sélectivité du composé.

Réactifs et conditions courants :

Agents oxydants : Catalyseurs de cuivre, oxygène.

Agents réducteurs : Gaz hydrogène, catalyseurs de palladium.

Substituants : Divers groupes alkyles et aryles introduits par des réactions de substitution nucléophile.

Produits principaux : Les principaux produits formés à partir de ces réactions sont les antagonistes du récepteur du glucagon-2 finaux, qui se caractérisent par leur capacité à inhiber efficacement le récepteur du glucagon .

4. Applications de la recherche scientifique

Les antagonistes du récepteur du glucagon-2 ont un large éventail d'applications de recherche scientifique, notamment :

Industrie : Utilisés dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le récepteur du glucagon.

5. Mécanisme d'action

Le mécanisme d'action des antagonistes du récepteur du glucagon-2 implique la liaison au récepteur du glucagon et l'empêchement du glucagon d'exercer ses effets. Cette inhibition entraîne une diminution de la production hépatique de glucose et une réduction globale des niveaux de glucose sanguin . Les cibles moléculaires comprennent le récepteur du glucagon, qui est un récepteur couplé aux protéines G, et les voies de signalisation en aval impliquées dans le métabolisme du glucose .

Composés similaires :

Antagonistes du récepteur du glucagon-1 : Une autre classe de composés ciblant le récepteur du glucagon mais avec des structures chimiques et des propriétés différentes.

Agonistes du récepteur du peptide-1 semblable au glucagon : Composés qui activent le récepteur du peptide-1 semblable au glucagon, conduisant à des effets physiologiques différents de ceux des antagonistes du récepteur du glucagon.

Unicité : Les antagonistes du récepteur du glucagon-2 sont uniques dans leur capacité à inhiber sélectivement le récepteur du glucagon sans affecter d'autres récepteurs connexes. Cette sélectivité les rend particulièrement efficaces pour abaisser les niveaux de glucose sanguin avec un minimum d'effets secondaires .

Applications De Recherche Scientifique

Type 2 Diabetes Mellitus

GRAs have been extensively studied for their efficacy in T2D management. For instance, the small-molecule glucagon receptor antagonist LY2409021 has demonstrated significant reductions in HbA1c levels over 12 and 24 weeks in clinical trials. In a Phase 2 study, patients receiving LY2409021 showed a decrease in HbA1c by up to 0.92% compared to placebo, indicating its potential as a therapeutic option for improving glycemic control without significant hypoglycemia risk .

Table 1: Efficacy of LY2409021 in Clinical Trials

| Study Duration | LY2409021 Dose | Mean Change in HbA1c (%) | Placebo Change (%) | Significance |

|---|---|---|---|---|

| 12 Weeks | 10 mg | -0.83 | 0.11 | P < 0.05 |

| 24 Weeks | 20 mg | -0.92 | -0.15 | P < 0.05 |

Type 1 Diabetes Mellitus

Recent research has also explored the use of GRAs in type 1 diabetes management. A study combining a sodium-glucose cotransporter 2 (SGLT2) inhibitor with a glucagon receptor antagonist showed improved glycemic control and reduced insulin requirements during insulinopenia. The combination therapy led to lower average glucose levels and enhanced treatment satisfaction among participants . This suggests that GRAs may play a complementary role in the treatment of type 1 diabetes.

Table 2: Effects of Combination Therapy on Glycemic Control

| Treatment | Average Glucose (mg/dL) | Insulin Use (units/kg/day) |

|---|---|---|

| Baseline | 150 | 0.56 |

| SGLT2 Inhibitor Alone | 138 | 0.52 |

| SGLT2 Inhibitor + GRA | 131 | 0.41 |

Case Study: LY2409021

In one notable clinical trial involving LY2409021, patients with T2D exhibited not only improved glycemic control but also a favorable safety profile with minimal adverse effects on liver function markers . This trial highlighted the importance of long-term data on the safety and efficacy of GRAs as they progress through clinical development.

Case Study: Combination Therapy in Type 1 Diabetes

Another case study evaluated the effects of adjunctive therapy using an SGLT2 inhibitor combined with a GRA in patients with type 1 diabetes. Results indicated that this combination not only improved glycemic control but also reduced the risk of diabetic ketoacidosis compared to SGLT2 inhibitor therapy alone . Participants reported higher satisfaction levels with the combination treatment strategy.

Mécanisme D'action

The mechanism of action of glucagon receptor antagonists-2 involves binding to the glucagon receptor and preventing glucagon from exerting its effects. This inhibition leads to a decrease in hepatic glucose production and an overall reduction in blood glucose levels . The molecular targets include the glucagon receptor, which is a G-protein-coupled receptor, and the downstream signaling pathways involved in glucose metabolism .

Comparaison Avec Des Composés Similaires

Glucagon receptor antagonists-1: Another class of compounds targeting the glucagon receptor but with different chemical structures and properties.

Glucagon-like peptide-1 receptor agonists: Compounds that activate the glucagon-like peptide-1 receptor, leading to different physiological effects compared to glucagon receptor antagonists.

Uniqueness: Glucagon receptor antagonists-2 are unique in their ability to selectively inhibit the glucagon receptor without affecting other related receptors. This selectivity makes them particularly effective in lowering blood glucose levels with minimal side effects .

Activité Biologique

Glucagon receptor antagonists (GCGR antagonists) represent a promising therapeutic approach for managing diabetes, particularly Type 2 Diabetes Mellitus (T2DM). These compounds inhibit the action of glucagon, a hormone that increases blood glucose levels, thus providing a mechanism to improve glycemic control. This article delves into the biological activity of glucagon receptor antagonists-2, focusing on their mechanisms, efficacy in clinical studies, and potential for therapeutic use.

Glucagon operates through the glucagon receptor (GCGR), a G-protein coupled receptor that stimulates hepatic glucose production. When glucagon binds to GCGR, it activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. This process enhances gluconeogenesis and glycogenolysis in the liver, raising blood glucose levels. GCGR antagonists block this pathway, thereby reducing glucose output from the liver and improving overall glucose homeostasis.

Research Findings

Recent studies have highlighted the effectiveness of various GCGR antagonists in preclinical and clinical settings. Here are some notable findings:

- Peptide-based Antagonists : Research involving peptide-based GCGR antagonists such as desHis^1Pro^4Glu^9-glucagon has demonstrated significant metabolic benefits in insulin-resistant models. Sustained administration led to improved oral glucose tolerance and decreased circulating glucagon levels in diabetic mice .

- Small Molecule Antagonists : A series of novel small molecule GCGR antagonists have shown promise in reducing glucagon-induced cAMP production and hepatic glucose output. For instance, compound 7aB-3 effectively inhibited glucagon-induced glucose increases during glucose tolerance tests .

- Clinical Trials : Several GCGR antagonists have progressed to clinical trials. MK-0893 and MK-3577 demonstrated robust glucose-lowering effects but were associated with adverse effects like increased LDL cholesterol. LY2409021 showed significant reductions in blood glucose and HbA1c levels with a lower risk of hypoglycemia .

Case Study 1: Efficacy of MK-0893

In a phase II trial involving patients with T2D, MK-0893 was administered as monotherapy. Results indicated a significant reduction in fasting plasma glucose and HbA1c levels compared to baseline measurements. However, participants experienced elevated liver enzymes, prompting caution for further development .

Case Study 2: Impact of desHis^1Pro^4Glu^9-glucagon

A study on desHis^1Pro^4Glu^9-glucagon reported improvements in insulin secretion and beta-cell mass recovery in diabetic mouse models subjected to islet stress. The findings suggest that sustained GCGR antagonism can restore beta-cell function and enhance insulin sensitivity .

Data Summary

The following table summarizes key findings from various studies on glucagon receptor antagonists:

| Study/Compound | Type | Key Findings | Clinical Relevance |

|---|---|---|---|

| DesHis^1Pro^4Glu^9-glucagon | Peptide | Improved glucose tolerance; decreased circulating glucagon | Potential for diabetes management |

| Compound 7aB-3 | Small Molecule | Inhibited glucagon-induced cAMP; improved glucose tolerance | Promising for T2D treatment |

| MK-0893 | Small Molecule | Significant reduction in HbA1c; increased LDL cholesterol | Effective but requires monitoring |

| LY2409021 | Small Molecule | Reduced blood glucose with lower hypoglycemia risk | Favorable profile for T2D patients |

Propriétés

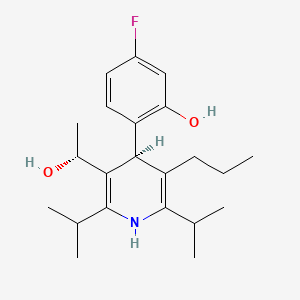

IUPAC Name |

5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINVVPOIGFSNHM-VLIAUNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.